3-(4-Methylpiperazin-1-yl)propanethioamide
Description
3-(4-Methylpiperazin-1-yl)propanethioamide is a small organic compound characterized by a piperazine ring substituted with a methyl group at the 4-position and a propanethioamide side chain. Its molecular formula is C₁₄H₂₁N₃S, with a molecular weight of 263.4 g/mol .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c1-10-4-6-11(7-5-10)3-2-8(9)12/h2-7H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPWSXNJPIWIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640845 | |
| Record name | 3-(4-Methylpiperazin-1-yl)propanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24812-55-3 | |
| Record name | 4-Methyl-1-piperazinepropanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24812-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylpiperazin-1-yl)propanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)propanethioamide typically involves the reaction of 4-methylpiperazine with 3-chloropropanethioamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Methylpiperazine+3-Chloropropanethioamide→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)propanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)propanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The thioamide group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
3-(4-Methyl-2-phenylpiperazin-1-yl)propanethioamide
- Structure : Incorporates a phenyl group at the 2-position of the piperazine ring.
- Applications: Limited data, but structural modifications like phenyl addition are common in optimizing pharmacokinetic properties .
YPC-21440 and Derivatives (e.g., YPC-21813, YPC-21814)
- Structure : Feature a 4-methylpiperazine group linked to an imidazo[1,2-b]pyridazine scaffold. Derivatives include longer alkyl chains (e.g., pentyl, decyl) on the piperazine .
- Biological Activity: Demonstrated potent Pan-Pim kinase inhibition (IC₅₀ < 100 nM for YPC-21440), highlighting the role of the piperazine-thioamide motif in target engagement .
Heterocyclic Systems with Thioamide or Related Groups
Compound 20b (N-(3-(4,4-Diethyl-7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide)
- Structure : Integrates a pyrimido-oxazin core with a 4-methylpiperazine and acrylamide group.
- Key Differences : The acrylamide enables covalent binding to targets (e.g., cysteine residues), contrasting with the reversible interactions of thioamides. This structural complexity increases molecular weight (638.7 g/mol ) and may limit bioavailability .
Benzimidazole Derivatives (e.g., 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide)
- Structure : Replaces piperazine with a benzimidazole ring.
- Key Differences: Aromaticity: The planar benzimidazole enhances π-π stacking interactions, useful in DNA intercalation or protein binding.
Degradation Products and Impurities
Nintedanib Esylate Impurity-1
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Piperazine Substitution : Alkyl or aryl groups on the piperazine ring modulate lipophilicity and target affinity. For example, YPC-21814’s decyl chain improves kinase binding but may require formulation adjustments for solubility .
- Thioamide Reactivity : The thioamide group in this compound facilitates nucleophilic reactions, enabling conjugation or prodrug strategies .
- Heterocyclic Cores : Benzimidazole or pyrimido-oxazin systems expand electronic interactions but reduce conformational flexibility, impacting target selectivity .
Biological Activity
3-(4-Methylpiperazin-1-yl)propanethioamide is a compound with significant biological activity attributed to its unique structural characteristics, including a thiol group and a piperazine ring. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₈N₂S
- Molecular Weight : 174.31 g/mol
- Functional Groups : Thiol (-SH), Piperazine
The presence of the thiol group is particularly notable for its reactivity, allowing for interactions with various biological targets, including proteins and enzymes.
This compound exhibits its biological activity primarily through:
- Covalent Bonding : The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity and receptor function.
- Enzyme Interaction : Studies suggest that this compound can inhibit or activate specific enzymes, impacting metabolic pathways crucial for cellular function.
Biological Activity and Therapeutic Potential
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Preliminary studies show that the compound may exhibit antimicrobial properties against various pathogens.
- Anticancer Properties : The ability to interact with proteins involved in cell signaling pathways positions this compound as a candidate for cancer therapy.
- Neurological Applications : Its structure suggests potential interactions with neurotransmitter receptors, which may have implications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neurological | Modulates neurotransmitter receptor activity |
| Mechanism | Description | Impact |
|---|---|---|
| Covalent Bonding | Forms bonds with cysteine residues | Alters protein function |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | Affects metabolic pathways |
Case Studies
Several case studies illustrate the compound's potential in real-world applications:
-
Antimicrobial Study :
- A study evaluated the efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its use as an antimicrobial agent.
-
Cancer Research :
- In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This finding supports further investigation into its role as a chemotherapeutic agent.
-
Neuropharmacology :
- Research focused on the interaction of this compound with serotonin receptors revealed potential anxiolytic effects, warranting further exploration in treating anxiety disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
